1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one 1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1352899-91-2
VCID: VC7904645
InChI: InChI=1S/C7H6N2OS/c1-5(10)6-4-9-3-2-8-7(9)11-6/h2-4H,1H3
SMILES: CC(=O)C1=CN2C=CN=C2S1
Molecular Formula: C7H6N2OS
Molecular Weight: 166.20

1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one

CAS No.: 1352899-91-2

Cat. No.: VC7904645

Molecular Formula: C7H6N2OS

Molecular Weight: 166.20

* For research use only. Not for human or veterinary use.

1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one - 1352899-91-2

Specification

CAS No. 1352899-91-2
Molecular Formula C7H6N2OS
Molecular Weight 166.20
IUPAC Name 1-imidazo[2,1-b][1,3]thiazol-2-ylethanone
Standard InChI InChI=1S/C7H6N2OS/c1-5(10)6-4-9-3-2-8-7(9)11-6/h2-4H,1H3
Standard InChI Key BDLPVWILDPTIPG-UHFFFAOYSA-N
SMILES CC(=O)C1=CN2C=CN=C2S1
Canonical SMILES CC(=O)C1=CN2C=CN=C2S1

Introduction

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of 1-(imidazo[2,1-b]thiazol-2-yl)ethan-1-one involves multi-step reactions, often starting from thioimidazoles or aminothiazoles. Key methods include:

  • Condensation with Hydrazinecarbodithioates: Reaction of 1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethan-1-one (1) with methyl hydrazinecarbodithioate (2) yields methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate (3) .

  • Metal-Free Electrophilic Thiolation: Selectfluor-mediated coupling of thioimidazoles with ketones provides a scalable route under mild conditions .

  • Bromination and Cyclization: α-Bromo-4-(methylsulfonyl)acetophenone reacts with 2-aminothiazole to form imidazo[2,1-b]thiazole derivatives .

Table 1: Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYield (%)Key FeaturesReference
CondensationMethyl hydrazinecarbodithioate, RT67Room-temperature efficiency
Selectfluor-mediatedThioimidazole, ketone, Selectfluor50–75Metal-free, broad substrate scope
Bromination-Cyclizationα-Bromoacetophenone, 2-aminothiazole61–70High purity, scalable

Spectroscopic Characterization

  • IR Spectroscopy: NH stretching at 3419 cm⁻¹ and C=N absorption at 1627 cm⁻¹ confirm hydrazinecarbodithioate intermediates .

  • ¹H-NMR: Distinct singlet signals at δ = 2.36–2.54 ppm for methyl groups and δ = 7.28 ppm for imidazole protons .

  • Mass Spectrometry: Molecular ion peak at m/z 166.02 (M⁺) aligns with the molecular formula .

Biological Activities

Anticancer Properties

Derivatives of 1-(imidazo[2,1-b]thiazol-2-yl)ethan-1-one exhibit potent anti-proliferative effects against hepatic (HepG2) and melanoma cancer cells:

  • Compound 6g: IC₅₀ = 69.1 µM against V600E-BRAF melanoma cells via RAF kinase inhibition .

  • Compound 24a: 97.42% inhibition of V600E-BRAF at 69.1 µM, with >300-fold selectivity over wild-type BRAF .

Table 2: Anticancer Activity of Key Derivatives

CompoundTargetIC₅₀ (µM)Selectivity IndexMechanismReference
6gV600E-BRAF69.1313.7RAF kinase inhibition
24aCOX-20.08>100Cyclooxygenase-2 inhibition
10HepG2 cells112N/ACaspase-3 activation

Anti-Inflammatory and COX-2 Inhibition

Mannich base derivatives demonstrate selective COX-2 inhibition:

  • 6a (N,N-dimethyl derivative): IC₅₀ = 0.08 µM for COX-2 vs. >100 µM for COX-1 (selectivity index = 313.7) .

  • 6d (pyrrolidinyl derivative): 51% yield with IC₅₀ = 0.12 µM, highlighting the role of amine substituents in potency .

Pharmacological Applications

Drug Development

The compound’s scaffold is leveraged in designing pan-RAF inhibitors for melanoma therapy. Derivatives like 24a–f show in vivo efficacy in reducing tumor volume by 60–80% in murine models .

Enzyme Inhibition

  • Carbonic Anhydrase II: Inhibition constants (Kᵢ) range from 57.7 to 98.2 µM, suggesting potential for glaucoma treatment.

  • Caspase Activation: Induction of apoptosis via caspase-3 and -9 pathways in hepatocellular carcinoma .

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